molecular formula C16H13N3O B11501064 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile

6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile

Cat. No.: B11501064
M. Wt: 263.29 g/mol
InChI Key: GWTFSDUDEVGULZ-UHFFFAOYSA-N
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Description

6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile is a heterocyclic compound featuring a benzimidazole fused to an isoquinoline scaffold. The molecule is characterized by:

  • A cyano group (-C≡N) at position 6.
  • An oxo group (=O) at position 11.
  • A hexahydro (partially saturated) ring system, contributing to its conformational rigidity.

The hexahydro saturation likely reduces its logP compared to fully aromatic analogs, enhancing solubility in polar solvents .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

11-oxo-8,9,10,10a-tetrahydro-7H-benzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C16H13N3O/c17-9-12-10-5-1-2-6-11(10)16(20)19-14-8-4-3-7-13(14)18-15(12)19/h3-4,7-8,11H,1-2,5-6H2

InChI Key

GWTFSDUDEVGULZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=NC4=CC=CC=C4N3C(=O)C2C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related benzimidazolo-isoquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Reference
11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C₂₃H₂₀N₄ 352.44 4.61 Benzylamino at position 11
11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C₁₆H₁₃N₃O 263.29 N/A Oxo at position 11, hexahydro rings
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C₁₆H₁₂N₃Cl 281.74 N/A Chloro at position 11
11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C₂₆H₂₅N₅ 407.52 N/A 4-Phenylpiperazinyl at position 11
Key Observations:

Substituent Effects: Benzylamino () increases molecular weight (352.44 g/mol) and hydrophobicity (logP = 4.61) due to the bulky aromatic group . 4-Phenylpiperazinyl () significantly enlarges the molecule (407.52 g/mol), likely improving binding affinity in pharmacological targets .

Saturation and Solubility :

  • The hexahydro ring system in the target compound and reduces aromaticity, lowering logP compared to fully unsaturated analogs. This may improve aqueous solubility, critical for bioavailability .

Oxo vs. Amino Groups: The oxo group (, target compound) introduces polarity and hydrogen-bonding capacity, contrasting with the benzylamino group’s lipophilicity .

Biological Activity

The compound 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile is a member of the isoquinoline family and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydrobenzimidazole moiety fused to an isoquinoline ring system. Its molecular formula and specific properties are crucial for understanding its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of isoquinoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains. A comparative analysis of antimicrobial efficacy is presented in Table 1 below.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
6-Oxo CompoundE. coli5
6-Oxo CompoundS. aureus10
Reference Drug (Ampicillin)E. coli2
Reference Drug (Ampicillin)S. aureus4

The above table illustrates that the 6-Oxo compound demonstrates notable antibacterial activity, particularly against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Anticancer Activity

Isoquinoline derivatives have been explored for their anticancer properties. A study conducted on similar compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of isoquinoline derivatives have shown promise in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoquinoline derivatives, including the 6-Oxo compound, against clinical isolates of E. coli and S. aureus. Results indicated that the compound inhibited bacterial growth at concentrations comparable to standard antibiotics.
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the 6-Oxo compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

The biological activities of the 6-Oxo compound are attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could modulate neurotransmitter receptors contributing to its neuroprotective effects.

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